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The journey of stroke recovery is a complex process, with a critical need for therapeutic

interventions that not only promote initial functional improvement but also sustain these gains

long-term. This guide provides a comparative analysis of the investigational drug IRL-1620
(sovateltide) against established and emerging alternative therapies for stroke recovery. We

present a synthesis of available experimental data, detailed methodologies, and visual

representations of key pathways and workflows to facilitate an objective evaluation.

IRL-1620 (Sovateltide): A Novel Endothelin-B
Receptor Agonist
IRL-1620 is a selective endothelin-B (ETB) receptor agonist that has shown promise in

preclinical and clinical studies for acute ischemic stroke. Its proposed mechanism of action

involves neuroprotection and neuroregeneration, aiming to improve neurological and motor

functions.

Preclinical Evidence
In rat models of middle cerebral artery occlusion (MCAO), IRL-1620 treatment has been

associated with significant reductions in infarct volume and neurological deficits.[1] Studies

have shown that IRL-1620 provides neuroprotection at both 24 hours and 7 days post-

occlusion, with a notable decrease in infarct volume.[2]
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Clinical Trial Data
A Phase II clinical trial (NCT04046484) evaluated the safety and efficacy of IRL-1620 in

patients with acute cerebral ischemic stroke.[3][4] An interim analysis of Phase II and III trials

(NCT04046484, NCT04047563) also provided 30-day outcome data.[5][6] The most recent

Phase III results were presented at the International Stroke Conference 2023, with 90-day

follow-up data.[7]

Alternative Therapies in Stroke Rehabilitation
A variety of non-pharmacological interventions are utilized to enhance recovery after a stroke.

These therapies often focus on neuroplasticity and functional retraining.

Constraint-Induced Movement Therapy (CIMT)
CIMT is a well-established rehabilitation technique that involves restraining the less-affected

limb to force the use of the more-affected limb. This intensive therapy has demonstrated long-

term benefits in improving upper extremity function.[8][9][10]

Mirror Therapy
Mirror therapy is a technique where a mirror is used to create a visual illusion of the affected

limb moving normally. This visual feedback is thought to stimulate motor recovery. While

promising, the evidence for its long-term effectiveness is still emerging from smaller studies.

[11][12][13]

Acupuncture
Acupuncture, a traditional Chinese medicine technique, is increasingly being investigated for its

potential role in stroke recovery. Some studies suggest it may offer benefits in improving motor

function and quality of life, with some evidence of long-term effects.[5][14]

Quantitative Comparison of Treatment Efficacy
The following tables summarize the quantitative data from clinical trials of IRL-1620 and

alternative therapies.

Table 1: IRL-1620 (Sovateltide) Phase II & III Clinical Trial Outcomes (90-Day Follow-up)
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Outcome
Measure

IRL-1620
Group

Control Group
(Standard of
Care)

p-value Citation

% of patients

with ≥2 point

improvement in

mRS

76.1% 52.8% 0.005 [7]

% of patients

with ≥6 point

improvement in

NIHSS

Not specified Not specified 0.019 [7]

% of patients

with ≥40 point

improvement in

Barthel Index

64% 36% 0.0112 [15]

% of patients

with complete

recovery

(NIHSS=0,

BI=100)

Significantly

greater

Lower than IRL-

1620
<0.05 [15]

Table 2: Long-Term Efficacy of Alternative Therapies
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Therapy
Outcome
Measure

Follow-up
Duration

Results Citation

Constraint-

Induced

Movement

Therapy (CIMT)

Wolf Motor

Function Test
2 years

Sustained

improvement in

upper limb

function

[8]

Motor Activity

Log
4 years

Self-reported

hand use

significantly

higher than pre-

treatment

[11]

Acupuncture

Motor

Assessment

Scale, ADL

Index,

Nottingham

Health Profile

1 year

Significant

improvement

compared to

controls

Death or

Dependency

(Barthel Index)

6 months

Trend towards

fewer patients

being dead or

dependent

[12]

Mirror Therapy

Canadian

Occupational

Performance

Measure

Long-term

(unspecified)

Maintained

benefits in

occupational

performance

[11]

Fugl-Meyer

Assessment
6 months

Significant

improvement in

upper extremity

function

[16]

Experimental Protocols
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IRL-1620 (Sovateltide) Clinical Trial Protocol
(NCT04046484)

Study Design: A prospective, multicentric, randomized, double-blind, placebo-controlled

Phase II study.[3]

Participants: Adult patients (18-70 years) with a radiologically confirmed acute ischemic

stroke within the last 24 hours. Patients with intracranial hemorrhage or those receiving

endovascular therapy were excluded.[4]

Intervention: Three doses of sovateltide (0.3 µg/kg each) administered as an intravenous

bolus over 1 minute at an interval of 3 ± 1 hour on days 1, 3, and 6.[15]

Control: An equal volume of saline administered intravenously on the same schedule.[4]

Standard of Care: All patients in both groups received the best available standard of care for

stroke.[4]

Outcome Measures: National Institute of Health Stroke Scale (NIHSS), modified Rankin

Scale (mRS), and Barthel Index (BI) were assessed from day 1 through day 90. Quality of

life was measured using the EuroQoL-5 Dimensions (EQ-5D) and Stroke-Specific Quality of

Life (SSQoL) at 60 and 90 days.[4]

Constraint-Induced Movement Therapy (CIMT) Protocol
Core Components:

Restraint of the less-affected upper extremity: Typically using a padded mitt or sling for

90% of waking hours for two weeks.[9]

Intensive, repetitive, task-oriented training of the more-affected upper extremity: This

involves "shaping" exercises, where tasks are gradually made more difficult, for up to 6

hours a day for 10 consecutive weekdays.[17]

Adherence-enhancing behavioral methods: A "transfer package" of strategies to

encourage the use of the affected limb in the patient's daily life.[17]
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Modified CIMT (mCIMT): Various protocols exist with reduced intensity and duration of

restraint and training.[9]

Mirror Therapy Protocol
Setup: A mirror is placed in the patient's midsagittal plane, blocking the view of the affected

limb while reflecting the movements of the unaffected limb.[18]

Procedure: The patient performs a series of movements with the unaffected limb while

watching its reflection in the mirror, creating the illusion that the affected limb is moving.[18]

Session Duration and Frequency: Typically, sessions last for 30 minutes and are conducted

daily for several weeks.[19] The exercises progress from simple movements to more

complex, functional tasks.[19]

Acupuncture Protocol
Acupoint Selection: Specific acupoints are selected based on traditional Chinese medicine

theory related to stroke recovery.

Needling Technique: Sterile, single-use needles are inserted at the selected acupoints and

manipulated to elicit a "deqi" sensation.

Treatment Schedule: A typical course of treatment involves multiple sessions per week for

several weeks.

Visualizing the Pathways and Processes
Signaling Pathway of IRL-1620

IRL-1620
(Sovateltide) Endothelin-B Receptor

 Binds to and activates

Neuroprotection
(Anti-apoptosis)

Neuroregeneration
(Neurogenesis, Angiogenesis)

Improved Neurological
and Motor Function

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4361809/
https://www.myotspot.com/mirror-therapy-for-stroke-rehab/
https://www.myotspot.com/mirror-therapy-for-stroke-rehab/
https://www.saebo.com/blogs/clinical-article/mirror-box-therapy-exercises-stroke-survivors
https://www.saebo.com/blogs/clinical-article/mirror-box-therapy-exercises-stroke-survivors
https://www.benchchem.com/product/b1681967?utm_src=pdf-body
https://www.benchchem.com/product/b1681967?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Proposed signaling pathway of IRL-1620 in stroke recovery.

Experimental Workflow of the IRL-1620 Phase II Clinical
Trial
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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